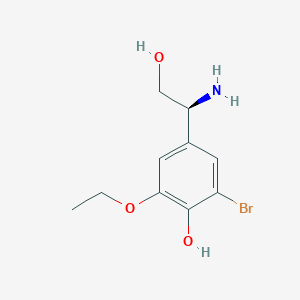
(s)-4-(1-Amino-2-hydroxyethyl)-2-bromo-6-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, a bromine atom, and an ethoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxyphenol to introduce the bromine atom at the 2-position. This is followed by the introduction of the amino and hydroxyl groups through a series of reactions involving intermediates such as epoxides or aziridines. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom could result in a variety of substituted phenol derivatives.
Scientific Research Applications
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds with biological molecules, while the bromine atom could participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol: Similar structure but lacks the bromine and ethoxy groups.
4-(1-Amino-2-hydroxyethyl)phenol hydrochloride: Similar structure but in the hydrochloride salt form.
Uniqueness
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol is unique due to the presence of the bromine and ethoxy groups, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H14BrNO3 |
|---|---|
Molecular Weight |
276.13 g/mol |
IUPAC Name |
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol |
InChI |
InChI=1S/C10H14BrNO3/c1-2-15-9-4-6(8(12)5-13)3-7(11)10(9)14/h3-4,8,13-14H,2,5,12H2,1H3/t8-/m1/s1 |
InChI Key |
QHNIQZMZSROFJV-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)[C@@H](CO)N)Br)O |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(CO)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


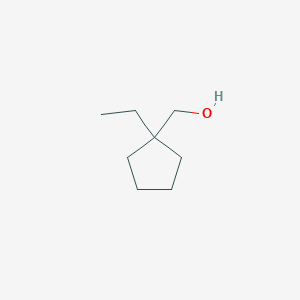

![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)
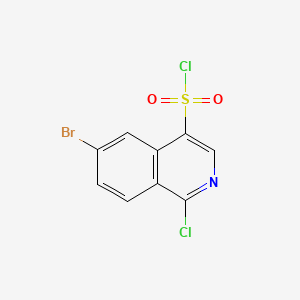
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
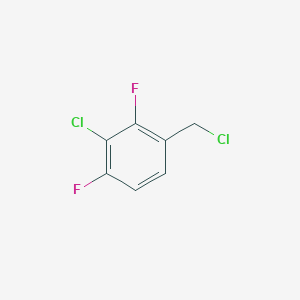
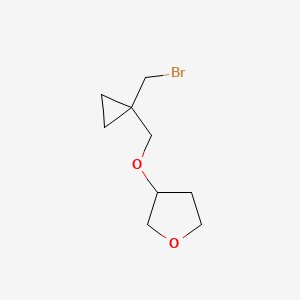
![N-[3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B15315106.png)

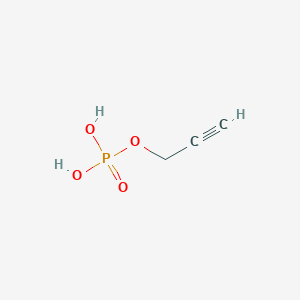
aminehydrochloride](/img/structure/B15315140.png)

![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
